molecular formula C15H11NO2 B12906285 9-Methylacridine-4-carboxylic acid CAS No. 89459-36-9

9-Methylacridine-4-carboxylic acid

Cat. No.: B12906285
CAS No.: 89459-36-9
M. Wt: 237.25 g/mol
InChI Key: LNFJVRHGIVSGQE-UHFFFAOYSA-N
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Description

9-Methylacridine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 9-methylacridine-4-carboxylic acid involves the Bernthsen condensation. This reaction involves the condensation of diphenylamine with an alkyl or aryl carboxylic acid in the presence of anhydrous zinc dichloride. The reaction typically proceeds at high temperatures (around 250°C) without the need for a solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Bernthsen condensation remains a viable method for large-scale synthesis due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 9-Methylacridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Methylacridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 9-methylacridine-4-carboxylic acid involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the acridine chromophore and the DNA bases .

Comparison with Similar Compounds

  • Acridine-9-carboxylic acid
  • 5-Methylacridine-4-carboxylic acid
  • 9-Aminoacridine

Comparison:

9-Methylacridine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

89459-36-9

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

9-methylacridine-4-carboxylic acid

InChI

InChI=1S/C15H11NO2/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15(17)18/h2-8H,1H3,(H,17,18)

InChI Key

LNFJVRHGIVSGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)O

Origin of Product

United States

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